molecular formula C13H12N2O3S B2519494 Methyl 2-(cyclopropanecarbonylamino)-1,3-benzothiazole-6-carboxylate CAS No. 864860-55-9

Methyl 2-(cyclopropanecarbonylamino)-1,3-benzothiazole-6-carboxylate

Cat. No.: B2519494
CAS No.: 864860-55-9
M. Wt: 276.31
InChI Key: GWJCSHVMKKGILS-UHFFFAOYSA-N
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Description

Methyl 2-(cyclopropanecarbonylamino)-1,3-benzothiazole-6-carboxylate is a complex organic compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by the presence of a cyclopropane ring, an amide group, and a methyl ester group, making it a unique and versatile molecule in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(cyclopropanecarbonylamino)-1,3-benzothiazole-6-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.

    Introduction of the Cyclopropane Ring: The cyclopropane ring is introduced via a cyclopropanation reaction, often using diazomethane or a similar reagent.

    Amidation: The amide group is introduced by reacting the intermediate with cyclopropanecarbonyl chloride in the presence of a base such as triethylamine.

    Esterification: Finally, the methyl ester group is formed through esterification using methanol and a suitable acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, precise temperature control, and the use of high-purity reagents. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(cyclopropanecarbonylamino)-1,3-benzothiazole-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted benzothiazole derivatives with various functional groups.

Scientific Research Applications

Methyl 2-(cyclopropanecarbonylamino)-1,3-benzothiazole-6-carboxylate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-(cyclopropanecarbonylamino)-1,3-benzothiazole-6-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(cyclopropanecarbonylamino)-1,3-benzothiazole-5-carboxylate: Similar structure with a different position of the carboxylate group.

    Ethyl 2-(cyclopropanecarbonylamino)-1,3-benzothiazole-6-carboxylate: Similar structure with an ethyl ester group instead of a methyl ester group.

Uniqueness

Methyl 2-(cyclopropanecarbonylamino)-1,3-benzothiazole-6-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclopropane ring and benzothiazole core make it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

methyl 2-(cyclopropanecarbonylamino)-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3S/c1-18-12(17)8-4-5-9-10(6-8)19-13(14-9)15-11(16)7-2-3-7/h4-7H,2-3H2,1H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWJCSHVMKKGILS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401331383
Record name methyl 2-(cyclopropanecarbonylamino)-1,3-benzothiazole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401331383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

4.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49677811
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

864860-55-9
Record name methyl 2-(cyclopropanecarbonylamino)-1,3-benzothiazole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401331383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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